1,6-Hexane-1,1,6,6-d4-diol
Overview
Description
1,6-Hexane-1,1,6,6-d4-diol is a deuterated form of 1,6-hexanediol, where four hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research due to its unique isotopic properties. It is a colorless, water-soluble solid with the molecular formula C6D4H10O2 and a molecular weight of 122.199 g/mol .
Preparation Methods
1,6-Hexane-1,1,6,6-d4-diol can be synthesized through the hydrogenation of deuterated adipic acid or its esters. In a laboratory setting, it can also be prepared by the reduction of deuterated adipates using lithium aluminium hydride. this method is not practical for industrial-scale production .
Chemical Reactions Analysis
As a diol, 1,6-Hexane-1,1,6,6-d4-diol undergoes typical reactions of alcohols, including:
Oxidation: It can be oxidized to form adipaldehyde using pyridinium chlorochromate.
Dehydration: This reaction can produce oxepane, 2-methyltetrahydropyran, and 2-ethyltetrahydrofuran.
Substitution and Esterification: It can react with various reagents to form esters and other substituted products.
Scientific Research Applications
1,6-Hexane-1,1,6,6-d4-diol is widely used in scientific research, particularly in:
Chemistry: It serves as a stable isotope-labeled compound for tracing and studying reaction mechanisms.
Biology: It is used to study biomolecular condensates, as it can interfere with weak hydrophobic interactions in protein-protein or protein-RNA interactions.
Medicine: It is employed in the synthesis of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 1,6-Hexane-1,1,6,6-d4-diol involves its interaction with molecular targets through its hydroxyl groups. These interactions can inhibit enzymes such as phospholipase A2 and glucocorticoid receptors. It can also interact with GTPase HRas and lysozyme, affecting various biochemical pathways .
Comparison with Similar Compounds
1,6-Hexane-1,1,6,6-d4-diol is unique due to its deuterium atoms, which provide distinct isotopic properties. Similar compounds include:
1,6-Hexanediol: The non-deuterated form, commonly used in industrial applications.
1,4-Butanediol: A shorter chain diol with similar chemical properties.
2,5-Hexanediol: Another isomer with different physical and chemical properties.
These compounds share similar chemical reactivity but differ in their physical properties and specific applications.
Properties
IUPAC Name |
1,1,6,6-tetradeuteriohexane-1,6-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c7-5-3-1-2-4-6-8/h7-8H,1-6H2/i5D2,6D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMIOPMDWAUFGU-NZLXMSDQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCC([2H])([2H])O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311134 | |
Record name | 1,6-Hexane-1,1,6,6-d4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6843-76-1 | |
Record name | 1,6-Hexane-1,1,6,6-d4-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6843-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Hexane-1,1,6,6-d4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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